molecular formula C19H20F3N3O3S B2893243 N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 946356-06-5

N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2893243
CAS RN: 946356-06-5
M. Wt: 427.44
InChI Key: PLTWEHNHDHDYIZ-UHFFFAOYSA-N
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Description

N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, also known as MTE-T, is a chemical compound that has been studied for its potential therapeutic applications in various scientific fields.

Scientific Research Applications

Potassium Channel Modulation

Research has synthesized compounds aiming to modulate potassium channels, which are critical in various physiological processes. For instance, (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide was developed as an orally bioavailable KCNQ2 potassium channel opener. This compound showed significant oral activity in reducing cortical spreading depressions in a rat model of migraine, suggesting its potential for treating neurological conditions (Wu et al., 2003).

Antifungal and Antimicrobial Applications

Derivatives of morpholine and related structures have been identified for their antifungal and antimicrobial properties. For example, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were discovered as agents with fungicidal activity against Candida species and showed promising antifungal activity against Aspergillus species, molds, and dermatophytes. These findings highlight the potential of morpholine derivatives in developing new antifungal treatments (Bardiot et al., 2015).

Synthesis and Structural Studies

The synthesis and structural characterization of morpholine derivatives have facilitated the exploration of novel compounds with potential therapeutic applications. Research into the synthesis of linezolid-like molecules, which involved the conversion of 3-Fluoro-4-(morpholin-4-yl)aniline into Schiff base and subsequently into thiazolidinone and thiazoline derivatives, has shown that these compounds possess good antitubercular activities. This illustrates the importance of morpholine derivatives in synthesizing new drugs with potential antimicrobial activities (Başoğlu et al., 2012).

Catalysis and Chemical Transformations

Morpholine and its derivatives have been applied in catalysis and chemical transformations. For instance, Rhodium(III) complexes of N-{2-(arylseleno/telluro)ethyl} morpholine were synthesized and shown to be efficient catalysts for the transfer hydrogenation reaction of ketones. This highlights the utility of morpholine derivatives in catalytic processes, contributing to the synthesis of compounds with potential pharmaceutical applications (Singh et al., 2010).

properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3S/c20-19(21,22)14-2-1-3-15(10-14)24-18(27)17(26)23-11-16(13-4-9-29-12-13)25-5-7-28-8-6-25/h1-4,9-10,12,16H,5-8,11H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTWEHNHDHDYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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